
1-(Phenylselanyl)pent-4-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Phenylselanyl)pent-4-en-2-ol is an organoselenium compound characterized by the presence of a phenylselanyl group attached to a pent-4-en-2-ol backbone. Organoselenium compounds are known for their unique chemical properties and biological activities, making them valuable in various fields of research and industry .
準備方法
Synthetic Routes and Reaction Conditions: 1-(Phenylselanyl)pent-4-en-2-ol can be synthesized through the oxidative selenofunctionalization of allenes. This method involves the use of 1-fluoropyridinium reagents, which facilitate the selective electrophilic addition of selenium to the allene moiety, followed by nucleophilic water attack and oxidation . Another method involves the base-promoted cycloselenoetherification of pent-4-en-1-ol using bases such as pyridine, triethylamine, quinoline, or 2,2′-bipyridine as catalysts .
Industrial Production Methods:
化学反応の分析
Types of Reactions: 1-(Phenylselanyl)pent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium moiety to selenides.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Depending on the nucleophile, different substituted products can be obtained
科学的研究の応用
1-(Phenylselanyl)pent-4-en-2-ol has several scientific research applications:
作用機序
The mechanism of action of 1-(Phenylselanyl)pent-4-en-2-ol involves the electrophilic addition of the selenium moiety to double bonds, followed by nucleophilic attack and subsequent reactions. This mechanism is facilitated by the unique reactivity of the selenium atom, which can form stable intermediates and transition states . The molecular targets and pathways involved include interactions with biological molecules such as proteins and nucleic acids, where the selenium moiety can exert its effects .
類似化合物との比較
- 2-(Phenylselanyl)but-2-enal
- 4-oxo-3-(Phenylselanyl)pent-2-enoate
- Phenylselenoether derivatives
Comparison: 1-(Phenylselanyl)pent-4-en-2-ol is unique due to its specific structure, which allows for selective reactions and interactions.
特性
CAS番号 |
918442-96-3 |
|---|---|
分子式 |
C11H14OSe |
分子量 |
241.20 g/mol |
IUPAC名 |
1-phenylselanylpent-4-en-2-ol |
InChI |
InChI=1S/C11H14OSe/c1-2-6-10(12)9-13-11-7-4-3-5-8-11/h2-5,7-8,10,12H,1,6,9H2 |
InChIキー |
FJXCTNGPGCIUSO-UHFFFAOYSA-N |
正規SMILES |
C=CCC(C[Se]C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


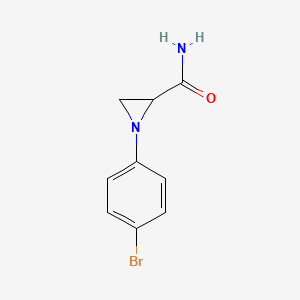
![3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane](/img/structure/B15173047.png)

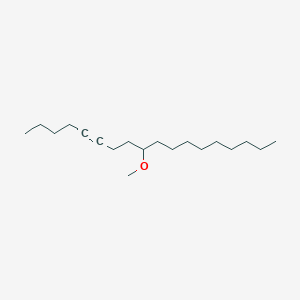
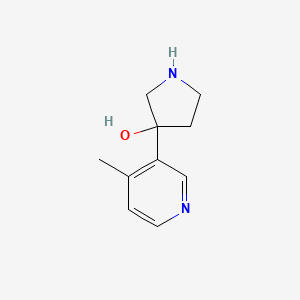
![4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B15173059.png)
![Bis[(3-fluorophenyl)methyl]stannanone](/img/structure/B15173075.png)
![1-{4-[2,4-Bis-(1,1-dimethyl-propyl)-phenoxy]-butyl}-2,3-dimethyl-pyridinium](/img/structure/B15173081.png)
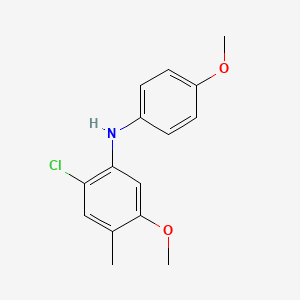
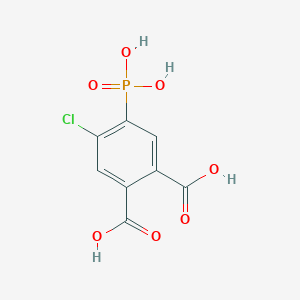
![1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene](/img/structure/B15173101.png)
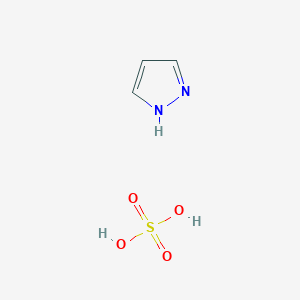
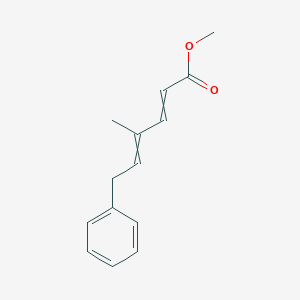
![5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B15173112.png)
